Human mGluR4 Potency of TAS-4 Compared to ML292, VU0364770, and PHCCC
TAS-4 demonstrates superior potency at the human mGluR4 receptor compared to the widely used PAMs ML292 and PHCCC. Its EC50 of 287.8 nM places it among the more potent mGluR4 PAMs, while being less potent than the ultra-high potency compound ADX88178 (EC50 = 4 nM). This intermediate potency may be advantageous for certain in vivo studies to avoid receptor saturation. [1][2][3]
| Evidence Dimension | In vitro potency (EC50) |
|---|---|
| Target Compound Data | 287.8 nM |
| Comparator Or Baseline | ML292: 1196 nM; VU0364770: 290 nM; PHCCC: 3200 nM; ADX88178: 4 nM |
| Quantified Difference | TAS-4 is ~4.2-fold more potent than ML292, ~11-fold more potent than PHCCC, equipotent to VU0364770, and ~72-fold less potent than ADX88178. |
| Conditions | Calcium mobilization assay in HEK293 cells expressing human mGluR4. |
Why This Matters
This specific EC50 value positions TAS-4 as a potent and selective tool for in vitro and in vivo experiments, distinct from weaker PAMs like ML292 and PHCCC which may require higher concentrations, increasing the risk of off-target effects.
- [1] Dube A, et al. Therapeutic potential of metabotropic glutamate receptor 4-positive allosteric modulator TAS-4 in rodent models of movement disorders. J Neurol Sci. 2014;344(1-2):139-148. View Source
- [2] Engers DW, et al. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe: Characterization of ML292. Probe Reports from the NIH Molecular Libraries Program. 2013. View Source
- [3] Le Poul E, et al. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease. J Pharmacol Exp Ther. 2012;343(1):167-77. View Source
